molecular formula C23H21N3O2 B381185 N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine CAS No. 374770-41-9

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine

Cat. No.: B381185
CAS No.: 374770-41-9
M. Wt: 371.4g/mol
InChI Key: PEYFKWAIEGTKHY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 2,4-dimethoxyphenyl group and a phenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial RNA polymerase, which is crucial for the synthesis of RNA in bacteria . The interaction with RNA polymerase involves binding to the switch region of the enzyme, thereby inhibiting its activity and preventing bacterial gene transcription. Additionally, this compound has demonstrated cytotoxicity against certain cell lines, indicating its potential as an antimicrobial agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. It influences cell signaling pathways by modulating the activity of protein kinases and phosphodiesterases, which are involved in cell growth and intracellular signaling. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For instance, the compound’s interaction with bacterial RNA polymerase involves binding to the switch region, which disrupts the enzyme’s function and inhibits RNA synthesis . Additionally, this compound modulates the activity of protein kinases and phosphodiesterases, leading to changes in cell signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental use . Its effects on cellular function may change over time, with long-term exposure potentially leading to altered cellular responses. In vitro and in vivo studies have demonstrated that this compound can maintain its activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting bacterial growth and inducing apoptosis in cancer cells . Higher doses may lead to toxic or adverse effects, including cytotoxicity and potential damage to healthy tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit the activity of specific enzymes, such as protein kinases and phosphodiesterases, which play a role in metabolic regulation. Additionally, this compound affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity . The interaction with transporters and binding proteins affects the compound’s distribution, allowing it to reach its target sites and exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable techniques such as continuous flow chemistry and employing efficient purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-15-9-11-19-18(13-15)22(16-7-5-4-6-8-16)26-23(24-19)25-20-12-10-17(27-2)14-21(20)28-3/h4-14H,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYFKWAIEGTKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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